molecular formula C28H50O2 B179724 3-Methoxy-5-heneicosylphenol CAS No. 126882-76-6

3-Methoxy-5-heneicosylphenol

Cat. No. B179724
M. Wt: 418.7 g/mol
InChI Key: AOJHEUTVUIWPNX-UHFFFAOYSA-N
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Description

3-Methoxy-5-heneicosylphenol is a natural phenol found in the herbs of Artemisia annua . It is a high-purity natural product used for reference standards, pharmacological research, and as an inhibitor .


Molecular Structure Analysis

The molecular formula of 3-Methoxy-5-heneicosylphenol is C28H50O2 . Its InChI is InChI=1S/C28H50O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-23-27 (29)25-28 (24-26)30-2/h23-25,29H,3-22H2,1-2H3 . The Canonical SMILES is CCCCCCCCCCCCCCCCCCCCC1=CC (=CC (=C1)OC)O .


Physical And Chemical Properties Analysis

The molecular weight of 3-Methoxy-5-heneicosylphenol is 418.7 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 21 . The Exact Mass is 418.381080833 g/mol . The Topological Polar Surface Area is 29.5 Ų . It has a Heavy Atom Count of 30 .

Scientific Research Applications

  • 3-Methoxy-5-methylphenol :

    • Application: This compound is used in various chemical research and experiments .
  • Methoxy- or cyano-substituted thiophene/phenylene co-oligomers :

    • Field: Optoelectronics, specifically lasing applications .
    • Application: These compounds were synthesized for lasing applications .
    • Method: The compounds were synthesized and then crystallized in different forms .
    • Results: Amplified spontaneous emission (ASE) and optically pumped lasing were observed from both of the single crystals .
  • 4-hydroxy-3-methoxy-2-propene derivatives :

    • Application: These derivatives are studied for their biological activities .
    • Method: The derivatives were prepared by acid catalysed one-step condensation .
    • Results: They were then evaluated for free radical .
  • m-Aryloxy Phenols :
    • Application: m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
    • Method: Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
    • Results: In addition, m-aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

properties

IUPAC Name

3-henicosyl-5-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H50O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-23-27(29)25-28(24-26)30-2/h23-25,29H,3-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJHEUTVUIWPNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-5-heneicosylphenol

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